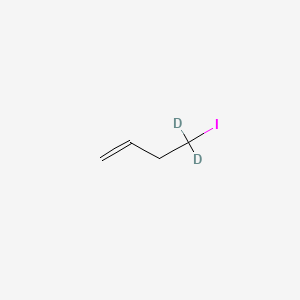
1-Iodo-3-butene-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-butene-d2 is an organoiodine compound with the molecular formula C4H5D2I It is a deuterated analog of 1-iodo-3-butene, where two hydrogen atoms are replaced by deuterium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-3-butene-d2 can be synthesized through several methods. One common approach involves the deuteration of 1-iodo-3-butene. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium. Another method involves the reaction of 3-butene-1-ol with deuterated iodine (DI) under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-3-butene-d2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form deuterated alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the iodine atom.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) can be used under controlled conditions to add across the double bond.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can be used to induce elimination reactions.
Major Products Formed:
Substitution Reactions: Products include deuterated alkanes or alkenes depending on the nucleophile used.
Addition Reactions: Products include deuterated dihalides or haloalkanes.
Elimination Reactions: Products include deuterated alkenes.
Aplicaciones Científicas De Investigación
1-Iodo-3-butene-d2 has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in isotopic labeling studies.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: The compound is used in the production of deuterated solvents and reagents for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-iodo-3-butene-d2 involves its reactivity as an organoiodine compound. The iodine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The presence of deuterium atoms can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
1-Iodo-3-butene: The non-deuterated analog of 1-iodo-3-butene-d2.
1-Iodo-2-butene: A positional isomer with the iodine atom at a different position.
1-Iodobutane: A saturated analog without the double bond.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly useful in isotopic labeling studies and in the development of deuterated drugs with potentially improved properties.
Propiedades
Fórmula molecular |
C4H7I |
|---|---|
Peso molecular |
184.01 g/mol |
Nombre IUPAC |
4,4-dideuterio-4-iodobut-1-ene |
InChI |
InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2/i4D2 |
Clave InChI |
VUSYNHBKPCGGCI-APZFVMQVSA-N |
SMILES isomérico |
[2H]C([2H])(CC=C)I |
SMILES canónico |
C=CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
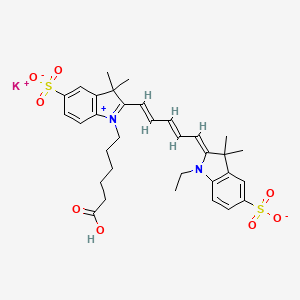

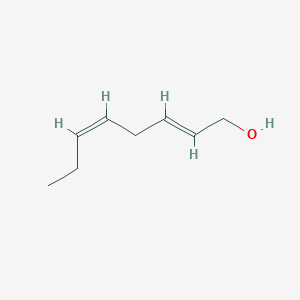

![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
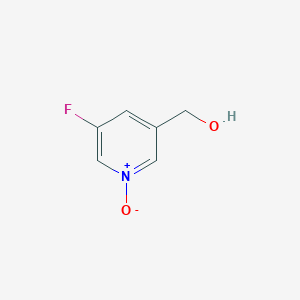
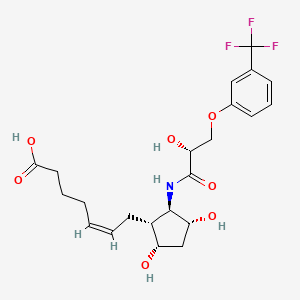
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)


![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
